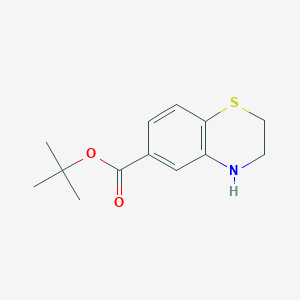

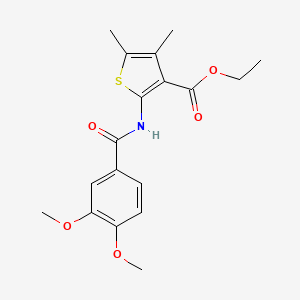

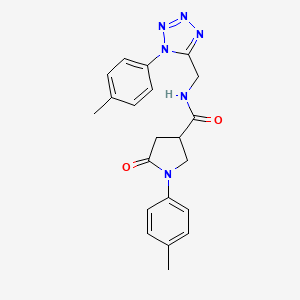

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroinflammation. This compound belongs to the class of ligands that selectively bind to the translocator protein (TSPO) and has been shown to have anti-inflammatory and neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

Thermoelectric and Transistor Applications

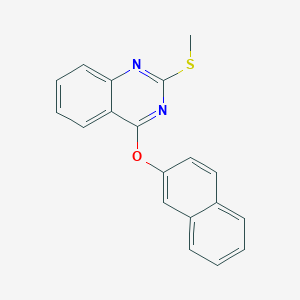

Fused lactam semiconducting polymers, including naphthalene cores, demonstrate significant applications in thermoelectric and transistor technologies. Chen et al. (2020) synthesized n-type fused lactam semiconducting polymers with varying central acene core sizes for thermoelectric and transistor applications. These polymers showed high electron affinities and efficient solution doping processes, suggesting their potential in high-performance n-type materials for thermoelectric applications (Chen et al., 2020).

Anti-Parkinson's Activity

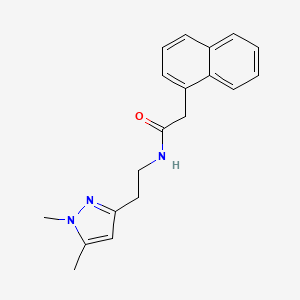

Gomathy et al. (2012) synthesized novel acetamide derivatives, including naphthalene moieties, and evaluated their anti-Parkinson's activity. The study found that certain derivatives exhibited significant free radical scavenging activity and protected the diseased brain of a rat in a 6-Hydroxydopamine lesioned rat model, indicating their potential in anti-Parkinson's pharmacology (Gomathy et al., 2012).

Tumor Inhibition and Antioxidant Actions

Faheem (2018) explored the pharmacological potential of novel derivatives, including pyrazole and naphthalene structures, for toxicity assessment, tumor inhibition, and antioxidant actions. The study revealed compounds with good affinity for COX-2 and 5-LOX, indicating their relevance in analgesic, anti-inflammatory, and tumor inhibitory applications (Faheem, 2018).

Spectroscopic Properties in Highly Substituted Naphthalenes

Escolástico et al. (2000) investigated the spectroscopic properties of highly substituted naphthalenes, including pyrazole and dimethylpyrazole derivatives. The study focused on their absorption and emission spectra, contributing to the understanding of the photophysical behavior of these compounds (Escolástico et al., 2000).

Antitumor Activity

Liu et al. (2018) conducted a study on the synthesis and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate. The compound showed distinct inhibition of cancer cell proliferation, indicating its potential in antitumor applications (Liu et al., 2018).

Copper (II) Complexes with Novel Schiff-based Ligands

Moreira et al. (2021) synthesized novel Schiff-base ligands, including pyrazole-imines and naphthalene structures, for copper (II) ion complexing. The study aimed to explore their potential in various applications, including thermal, spectroscopic, and theoretical studies (Moreira et al., 2021).

Antimicrobial Activity of 2-Pyrazolines

Azarifar and Shaebanzadeh (2002) synthesized 2-pyrazolines with naphthyl substituents and evaluated their antimicrobial activity. The study highlighted the potential of these compounds as effective antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

Eigenschaften

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-12-17(21-22(14)2)10-11-20-19(23)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,12H,10-11,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQRXJQVTRSROX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)

![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)

![6-(2-Methoxyphenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2671837.png)

![4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2671840.png)

![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)